L-Tyrosyl-L-tyrosyl-L-histidyl-L-methionyl-L-tryptophan
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Overview
Description
L-Tyrosyl-L-tyrosyl-L-histidyl-L-methionyl-L-tryptophan is a peptide compound composed of five amino acids: tyrosine, histidine, methionine, and tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tyrosyl-L-histidyl-L-methionyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger batch sizes and higher throughput.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-tyrosyl-L-histidyl-L-methionyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can be modified through acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
L-Tyrosyl-L-tyrosyl-L-histidyl-L-methionyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-tyrosyl-L-histidyl-L-methionyl-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- L-Histidyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-serine
- L-Tyrosyl-L-methionyl-L-α-aspartylglycyl-L-threonyl-L-methionyl-L-seryl-L-glutaminyl-L-valine
Uniqueness
L-Tyrosyl-L-tyrosyl-L-histidyl-L-methionyl-L-tryptophan is unique due to its specific sequence and the presence of multiple aromatic residues, which can enhance its binding affinity and specificity for certain targets. This makes it a valuable tool for studying protein interactions and developing peptide-based therapeutics.
Properties
CAS No. |
827301-05-3 |
---|---|
Molecular Formula |
C40H46N8O8S |
Molecular Weight |
798.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C40H46N8O8S/c1-57-15-14-32(37(52)48-35(40(55)56)18-25-20-43-31-5-3-2-4-29(25)31)45-39(54)34(19-26-21-42-22-44-26)47-38(53)33(17-24-8-12-28(50)13-9-24)46-36(51)30(41)16-23-6-10-27(49)11-7-23/h2-13,20-22,30,32-35,43,49-50H,14-19,41H2,1H3,(H,42,44)(H,45,54)(H,46,51)(H,47,53)(H,48,52)(H,55,56)/t30-,32-,33-,34-,35-/m0/s1 |
InChI Key |
MKWVGXSEWGCBRI-BLRSMAGHSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
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